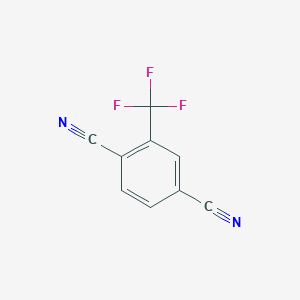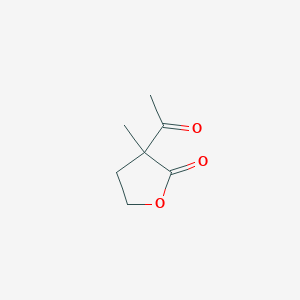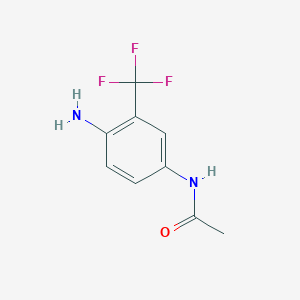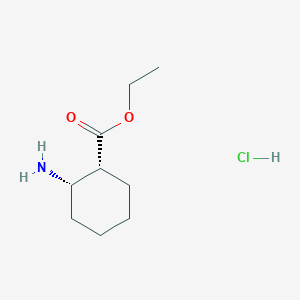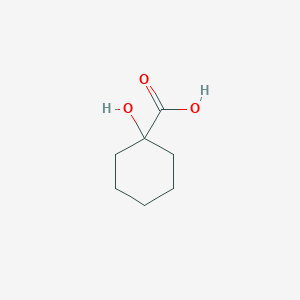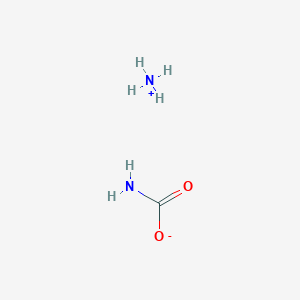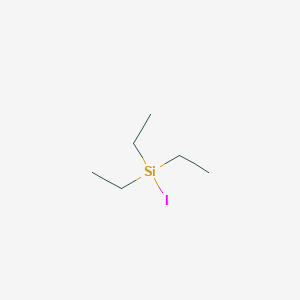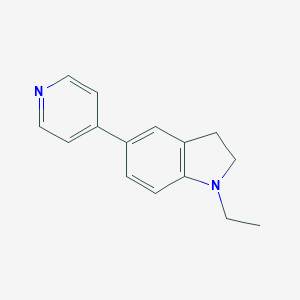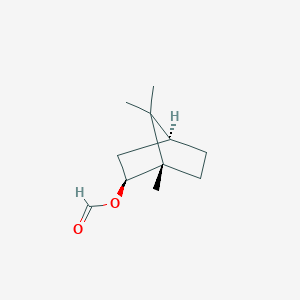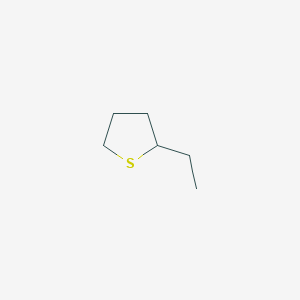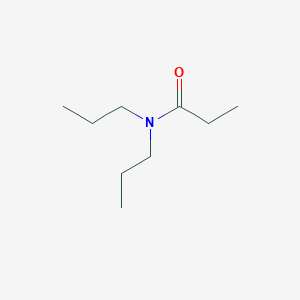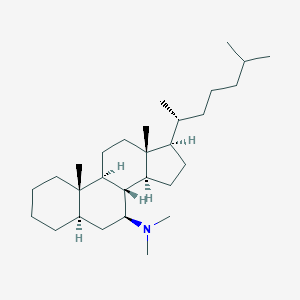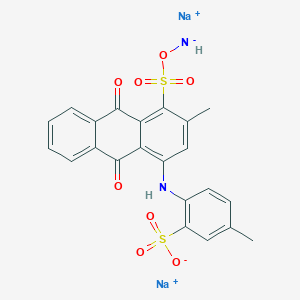
ITUHFYWLEKLXJM-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITUHFYWLEKLXJM-UHFFFAOYSA-M is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITUHFYWLEKLXJM-UHFFFAOYSA-M typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration, reduction, and subsequent diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and solvents, with stringent control over reaction parameters to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
ITUHFYWLEKLXJM-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are valuable in dye synthesis and other industrial applications.
Scientific Research Applications
ITUHFYWLEKLXJM-UHFFFAOYSA-M has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the sulfonic acid and amino groups.
Disperse Orange 11: A dye with similar anthraquinone structure but different substituents.
1-Amino-2-methyl-9,10-anthracenedione: A closely related compound with similar chemical properties.
Uniqueness
ITUHFYWLEKLXJM-UHFFFAOYSA-M is unique due to its specific substituents, which impart distinct chemical and physical properties. Its solubility, reactivity, and color properties make it particularly valuable in various applications compared to its analogs.
Properties
CAS No. |
1324-06-7 |
|---|---|
Molecular Formula |
C22H16N2Na2O8S2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
InChI Key |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
| 1324-06-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



